Biphenyl-4,4'-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]
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Overview
Description
Biphenyl-4,4’-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two thieno[2,3-b]pyridine moieties, each substituted with amino and trimethyl groups. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4,4’-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone] typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through a Suzuki-Miyaura coupling reaction, where a biphenyl derivative is formed by coupling two aryl halides in the presence of a palladium catalyst and a boronic acid reagent . The thieno[2,3-b]pyridine moieties are then introduced through a series of cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4,4’-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Biphenyl-4,4’-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of Biphenyl-4,4’-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl cores but different substituents.
Thieno[2,3-b]pyridine derivatives: Compounds with similar thieno[2,3-b]pyridine moieties but different functional groups.
Uniqueness
Biphenyl-4,4’-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone] is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C34H30N4O2S2 |
---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
[4-[4-(3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonyl)phenyl]phenyl]-(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone |
InChI |
InChI=1S/C34H30N4O2S2/c1-15-17(3)25-27(35)31(41-33(25)37-19(15)5)29(39)23-11-7-21(8-12-23)22-9-13-24(14-10-22)30(40)32-28(36)26-18(4)16(2)20(6)38-34(26)42-32/h7-14H,35-36H2,1-6H3 |
InChI Key |
IUFZOQDHLOVMIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(S5)N=C(C(=C6C)C)C)N)C |
Origin of Product |
United States |
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